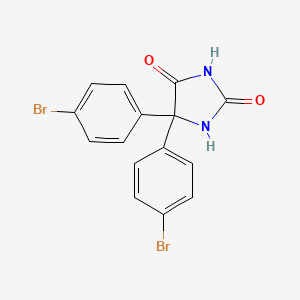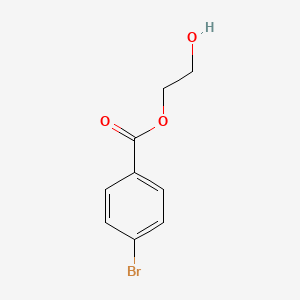
2-Hydroxyethyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 4-bromobenzoate is an organic compound with the molecular formula C9H9BrO3. It is an ester derivative of 4-bromobenzoic acid and is characterized by the presence of a hydroxyethyl group attached to the ester functionality. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl 4-bromobenzoate can be synthesized through the esterification of 4-bromobenzoic acid with 2-hydroxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl 4-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and 2-hydroxyethanol.
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Ester Hydrolysis: The primary products are 4-bromobenzoic acid and 2-hydroxyethanol.
Oxidation: Products include aldehydes or carboxylic acids derived from the oxidation of the hydroxyethyl group.
Applications De Recherche Scientifique
2-Hydroxyethyl 4-bromobenzoate finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-hydroxyethyl 4-bromobenzoate involves its interaction with molecular targets through its functional groups. The ester functionality allows it to participate in esterification and hydrolysis reactions, while the bromine atom can undergo nucleophilic substitution. These interactions enable the compound to modify biological molecules and pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-bromobenzoate: Similar in structure but with an ethyl group instead of a hydroxyethyl group.
Methyl 4-bromobenzoate: Contains a methyl group in place of the hydroxyethyl group.
4-Bromobenzoic acid: The parent acid from which the ester derivatives are synthesized.
Uniqueness
2-Hydroxyethyl 4-bromobenzoate is unique due to the presence of the hydroxyethyl group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
53305-33-2 |
|---|---|
Formule moléculaire |
C9H9BrO3 |
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
2-hydroxyethyl 4-bromobenzoate |
InChI |
InChI=1S/C9H9BrO3/c10-8-3-1-7(2-4-8)9(12)13-6-5-11/h1-4,11H,5-6H2 |
Clé InChI |
WSLSSRJNSKWVKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



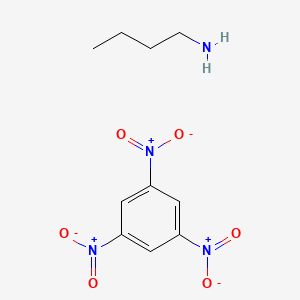
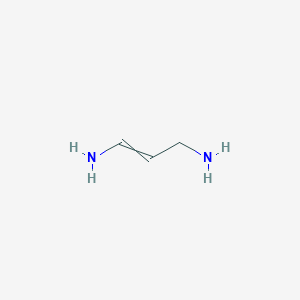
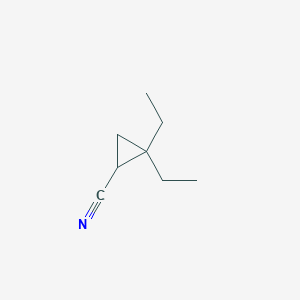
![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)
![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)

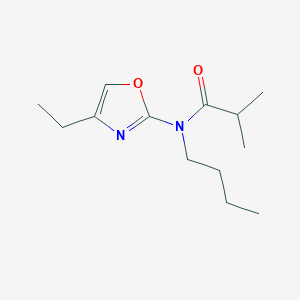
![({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14628790.png)
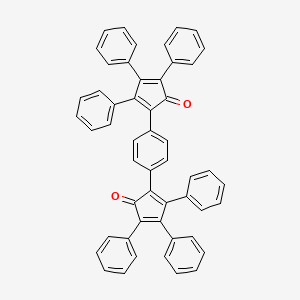
![Methyl 9-[(oxoacetyl)oxy]nonanoate](/img/structure/B14628795.png)
